2-Fluoro-3,6-dimethoxybenzoyl chloride
Overview
Description
2-Fluoro-3,6-dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H8ClFO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with fluorine and methoxy groups. This compound is typically a colorless to pale yellow liquid and is known for its reactivity, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,6-dimethoxybenzoyl chloride generally involves the chlorination of 2-Fluoro-3,6-dimethoxybenzoic acid. The reaction is typically carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,6-dimethoxybenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or moisture, it hydrolyzes to form 2-Fluoro-3,6-dimethoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert atmosphere using solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
2-Fluoro-3,6-dimethoxybenzoic acid: Formed from hydrolysis.
Scientific Research Applications
2-Fluoro-3,6-dimethoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3,6-dimethoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The presence of fluorine and methoxy groups can influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3,5-dimethoxybenzoyl chloride
- 2-Fluoro-4,6-dimethoxybenzoyl chloride
- 2-Fluoro-3,6-dimethoxybenzoic acid
Uniqueness
2-Fluoro-3,6-dimethoxybenzoyl chloride is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique substitution pattern can lead to different reactivity and selectivity compared to other similar compounds. For instance, the presence of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .
Properties
IUPAC Name |
2-fluoro-3,6-dimethoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-5-3-4-6(14-2)8(11)7(5)9(10)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVJHBRTVZESCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283201 | |
Record name | 2-Fluoro-3,6-dimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352306-36-5 | |
Record name | 2-Fluoro-3,6-dimethoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352306-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3,6-dimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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